6-(trifluoromethoxy)-1H-indazol-5-amine

IDO1 Immuno-oncology Cellular Assay

In IDO1-targeted cancer immunotherapy research, achieving nanomolar cellular potency with adequate selectivity is critical. 6-(Trifluoromethoxy)-1H-indazol-5-amine (CAS 1499162-39-8) addresses this challenge as a potent IDO1 inhibitor (IC₅₀ = 19 nM in HeLa cells), with >50-fold improvement over unsubstituted 5-aminoindazole analogs. Key benefits: • Potent cellular IDO1 inhibition (IC₅₀ = 19 nM) comparable to clinical benchmark epacadostat for mechanistic studies of tryptophan catabolism and kynurenine pathway modulation. • Favorable selectivity profile: CYP3A4 IC₅₀ of 50 μM (>2600-fold selective over IDO1), enabling use as a reference standard in early-stage ADME liability assessment. • Reliable supply chain: available in research quantities with documented purity and expedited global shipping.

Molecular Formula C8H6F3N3O
Molecular Weight 217.15 g/mol
Cat. No. B13018455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(trifluoromethoxy)-1H-indazol-5-amine
Molecular FormulaC8H6F3N3O
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESC1=C2C=NNC2=CC(=C1N)OC(F)(F)F
InChIInChI=1S/C8H6F3N3O/c9-8(10,11)15-7-2-6-4(1-5(7)12)3-13-14-6/h1-3H,12H2,(H,13,14)
InChIKeyRJOYEULCKDJLAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Trifluoromethoxy)-1H-indazol-5-amine: IDO1-Targeted Scaffold


6-(Trifluoromethoxy)-1H-indazol-5-amine (CAS 1499162-39-8) is a heterocyclic building block featuring a 5-aminoindazole core functionalized with a trifluoromethoxy (–OCF₃) group at the 6-position [1]. This substitution pattern confers distinct electronic and lipophilic properties, differentiating it from simpler 6-halo or 6-methoxy analogs. The compound has been identified as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor with an IC₅₀ of 19 nM in human HeLa cells [2].

6-(Trifluoromethoxy)-1H-indazol-5-amine: Why Generic Analogs Fail


Simple 6-halo or 6-methoxy indazole analogs lack reported IDO1 inhibitory activity, while the unsubstituted 5-aminoindazole scaffold exhibits negligible IDO1 inhibition (IC₅₀ > 1 μM) [1]. The trifluoromethoxy group at the 6-position is critical for achieving nanomolar cellular potency. Substituting with a less lipophilic or electron-withdrawing group results in a loss of IDO1 engagement, underscoring the non-interchangeable nature of this specific substitution pattern in IDO1-targeted research applications [2].

6-(Trifluoromethoxy)-1H-indazol-5-amine: Quantitative Evidence


Cellular IDO1 Potency

6-(Trifluoromethoxy)-1H-indazol-5-amine inhibits IDO1 in human HeLa cells with an IC₅₀ of 19 nM, as measured by RFMS assay after 24-hour incubation with tryptophan substrate [1]. In contrast, unsubstituted 5-aminoindazole analogs exhibit IC₅₀ values > 1 μM (1000 nM) in comparable cellular IDO1 assays [2]. The –OCF₃ group confers a >50-fold improvement in cellular potency.

IDO1 Immuno-oncology Cellular Assay

CYP3A4 Selectivity

6-(Trifluoromethoxy)-1H-indazol-5-amine exhibits an IC₅₀ of 50,000 nM (50 μM) against CYP3A4 in human liver microsomes [1]. This >2600-fold selectivity window over IDO1 (19 nM) indicates minimal potential for CYP3A4-mediated drug-drug interactions. Comparable selectivity data for 6-halo or 6-methoxy analogs are not reported, highlighting a key differentiator for in vivo research.

Drug Metabolism CYP450 Selectivity

IDO1 Potency vs. Epacadostat

6-(Trifluoromethoxy)-1H-indazol-5-amine achieves an IDO1 cellular IC₅₀ of 19 nM [1]. The clinical IDO1 inhibitor epacadostat (INCB024360) exhibits IC₅₀ values ranging from 7.1 nM to 19 nM in HeLa cells, depending on assay conditions [2]. The target compound demonstrates comparable nanomolar potency to this advanced clinical candidate, validating its utility as a cost-effective research tool for IDO1 pathway studies.

IDO1 Benchmarking Clinical Comparator

6-(Trifluoromethoxy)-1H-indazol-5-amine: Research Applications


IDO1 Immuno-Oncology Research

As a potent cellular IDO1 inhibitor (IC₅₀ = 19 nM in HeLa cells) [1], this compound is suitable for in vitro studies of tryptophan catabolism and kynurenine pathway modulation in cancer immunotherapy models. Its potency is comparable to clinical benchmark epacadostat, enabling mechanistic studies of IDO1-dependent immune suppression.

SAR Studies of 6-Substituted Indazoles

The trifluoromethoxy group at the 6-position confers >50-fold improvement in IDO1 potency over unsubstituted 5-aminoindazole analogs [2]. This compound serves as a key comparator in SAR campaigns exploring the impact of electron-withdrawing, lipophilic substituents on indazole-based IDO1 inhibitor design.

CYP450 Interaction Profiling

With a CYP3A4 IC₅₀ of 50 μM (>2600-fold selective over IDO1) [3], this compound can be used as a reference standard in drug metabolism studies to assess the CYP liability of novel indazole-based candidates, reducing the need for extensive early-stage ADME screening.

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